

Gomesin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

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For Immediate Release

A growing body of research highlights the potent anticancer properties of **Gomesin**, a peptide derived from the spider Acanthoscurria gomesiana. This guide provides a comprehensive comparison of **Gomesin**'s activity across various cancer cell lines, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising peptide.

Quantitative Analysis of Cytotoxicity

Gomesin has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The data consistently shows that **Gomesin** is effective at micromolar concentrations against various tumor types, while exhibiting lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window.



Cell Line	Cancer Type	IC50 (μM)	Reference
B16F10-Nex2	Murine Melanoma	3.58	[1]
Human Melanoma (MM96L)	Human Melanoma	< 5	[1]
Human Breast Carcinoma	Human Breast Cancer	< 5	[1]
Human Colon Carcinoma	Human Colon Cancer	< 5	[1]
HeLa	Human Cervical Cancer	8.13	[1]
Devil Facial Tumour Disease (DFTD1)	Tasmanian Devil Cancer	~20.4 (μg/mL)	[2]
Devil Facial Tumour Disease (DFTD2)	Tasmanian Devil Cancer	~12.29 (µg/mL)	[2]
Human Neuroblastoma (SH- SY5Y)	Human Neuroblastoma	Not specified	[3]
Rat Pheochromocytoma (PC12)	Rat Adrenal Gland Tumor	Not specified	[3]

Induction of Apoptosis

Gomesin has been shown to induce programmed cell death, or apoptosis, in cancer cells. Studies on human melanoma cells (MM96L) revealed that treatment with **Gomesin** (AgGom and a homolog, HiGom) significantly increased the population of late apoptotic cells. After 48 hours of treatment with 50 μ g/mL of either peptide, over 50% of the cells were in late apoptosis, a significant increase compared to untreated cells.[4][5] This pro-apoptotic effect is associated with an increase in the production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[4]

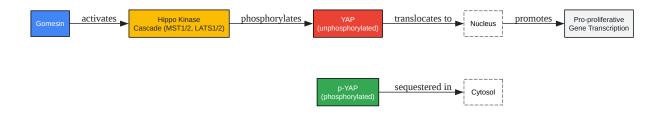


Signaling Pathways Modulated by Gomesin

Research indicates that **Gomesin**'s anticancer activity is mediated through the modulation of key signaling pathways that control cell proliferation and death.[4]

Hippo Pathway Activation

Gomesin activates the Hippo signaling pathway, a crucial regulator of cell proliferation and organ size.[4] This activation leads to the phosphorylation and subsequent cytosolic sequestration of the transcriptional co-activator YAP (Yes-associated protein), preventing its entry into the nucleus where it would otherwise promote the transcription of pro-proliferative genes.[4][6]

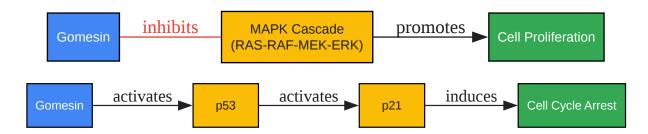


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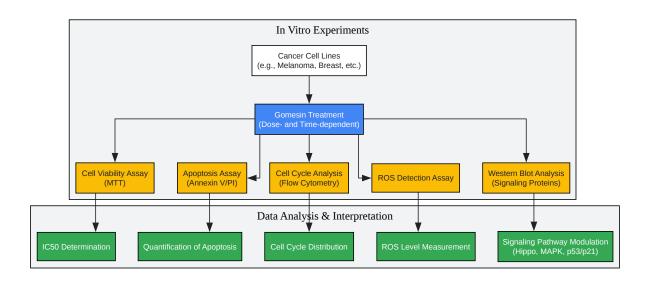
Gomesin activates the Hippo pathway, leading to YAP phosphorylation.

MAPK Pathway Inhibition

Conversely, **Gomesin** attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway, a signaling cascade that is frequently hyperactivated in cancer and drives cell proliferation.[4] By inhibiting this pathway, **Gomesin** helps to halt the uncontrolled growth of cancer cells.







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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Gomesin inhibits melanoma growth by manipulating key signaling cascades that control cell death and proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Peptide gomesin triggers cell death through L-type channel calcium influx, MAPK/ERK, PKC and PI3K signaling and generation of reactive oxygen species PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer PMC [pmc.ncbi.nlm.nih.gov]
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